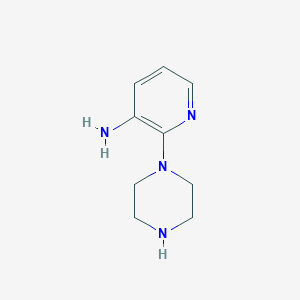

![molecular formula C15H19NO3 B1354535 ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate CAS No. 42191-83-3](/img/structure/B1354535.png)

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-spiro[isobenzofuran-1,4’-piperidine] is a compound with the molecular formula C12H15NO . It’s important to note that the ethyl carboxylate group mentioned in your query was not found in the resources I accessed .

Molecular Structure Analysis

The InChI code for 3H-spiro[isobenzofuran-1,4’-piperidine] is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound 3H-spiro[isobenzofuran-1,4’-piperidine] is a pale yellow solid . It should be stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique

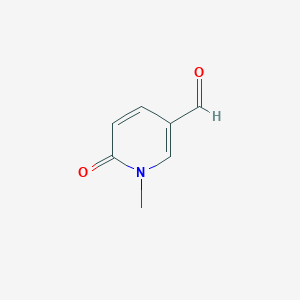

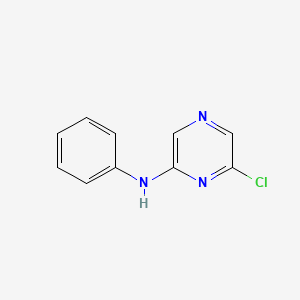

Sigma Ligands Affinity and Selectivity

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been explored for its properties as sigma ligands. Research indicates that these compounds exhibit high affinity for sigma 2 binding sites, with selectivity influenced by the size and lipophilicity of the N-substituent. Studies have also examined the impact of substituents in the benzene ring on sigma 1 binding sites affinity, revealing that certain positions can enhance sigma 2 binding site affinity while maintaining low affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

The synthesis of various derivatives of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been investigated for potential applications as central nervous system agents. Research in this area has focused on evaluating the antitetrabenazine activity, discovering that optimal activity is associated with compounds containing basic, sterically unhindered nitrogen. The exploration of different analogues has led to the identification of compounds with significant activity (Bauer et al., 1976; Klioze, Bauer, & Geyer, 1977; Martin et al., 1979, 1981).

Diuretic and Antihypertensive Properties

Studies have also been conducted on the diuretic and antihypertensive properties of N-sulfur derivatives of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. Certain derivatives have demonstrated species-specific diuretic and antihypertensive activity, highlighting their potential therapeutic applications (Klioze & Novick, 1978).

Neurokinin Receptor Antagonists

Further research into spiro-substituted piperidines has identified compounds with promising inhibitory activity against neurokinin receptors, particularly NK2 receptors. These studies have provided insights into the structural requirements for binding with NK2 receptors, leading to the identification of new lead compounds for novel NK2 receptor antagonists or dual antagonists (Kubota et al., 1998).

Radioiodinated Spiropiperidine Ligands

The synthesis and evaluation of radioiodinated spiro[isobenzofuran-1,4'-piperidine] ligands for potential use in imaging σ1 receptors have been reported. These studies indicate specific binding to σ1 receptors in vivo, suggesting their use in imaging and diagnostic applications (Chen et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIZLWVDCMQADD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441506 |

Source

|

| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

42191-83-3 |

Source

|

| Record name | Ethyl 1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)